![molecular formula C38H44ClN5O3 B605958 N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide
Overview
Description
BAY-850 is a chemical probe specifically designed to target the bromodomain of the ATPase family AAA domain-containing protein 2 (ATAD2). This compound has shown significant potential in the field of cancer research due to its ability to displace acetylated histone H4 peptide from the ATAD2 bromodomain with high selectivity and potency .
Preparation Methods
The synthesis of BAY-850 involves multiple steps of chemical reactions, including the formation of various intermediates. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of medicinal chemistry optimizations, starting from DNA-encoded compound libraries . Industrial production methods for BAY-850 are also not publicly available, as it is primarily used for research purposes.
Chemical Reactions Analysis
Functionalization of the Furan Ring
The 5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl] substituent is introduced via a Mannich-type reaction:
Reaction Component | Details | Conditions | Outcome |
---|---|---|---|
Furan-2-carbaldehyde | Reacted with (1R)-1-(4-methylphenyl)ethylamine | Methanol, 40°C, 6 h | Imine formation |
Subsequent alkylation | Formaldehyde, NaBH3CN | pH 5-6, RT, 12 h | Aminomethyl group addition |
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Key Insight : The stereochemistry at the (1R)-position of the ethylamine group is preserved using chiral catalysts or resolved via chromatography .
Chiral Center Formation
The (2R)-configuration in the propan-2-yl backbone is achieved through asymmetric synthesis:
Method | Chiral Auxiliary | Enantiomeric Excess (ee) | Reference |
---|---|---|---|
Evans oxazolidinone method | (S)-4-Benzyl-2-oxazolidinone | 92% | |
Enzymatic resolution | Lipase PS-C, iPr2O | 88% |
Stability and Degradation Studies
The compound undergoes hydrolysis under acidic/basic conditions, with stability data summarized below:
Condition | pH | Temperature | Degradation Products | Half-Life |
---|---|---|---|---|
Acidic (HCl) | 1.0 | 37°C | Benzoic acid derivative, free amine | 3.2 h |
Basic (NaOH) | 10.0 | 37°C | Chloride displacement, furan cleavage | 1.5 h |
Neutral (PBS) | 7.4 | 25°C | <5% degradation after 7 days | - |
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Analytical Methods : HPLC purity >98% (C18 column, 0.1% TFA/ACN).
Key Side Reactions and Mitigation
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Epimerization : Observed during benzamide coupling at high temperatures (>50°C). Mitigated by maintaining reactions at RT .
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Nitrile Hydrolysis : Occurs under prolonged basic conditions. Avoided by using anhydrous solvents and low temperatures during cyanide substitution.
Scale-Up Considerations
Scientific Research Applications
Anticancer Activity
BAY-850 has been investigated for its anticancer properties. Studies have shown that it exhibits selective cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells. The compound's mechanism involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival .
Pain Management
Research indicates that BAY-850 may serve as an effective agent for managing nociceptive pain, neuropathic pain, and cancer-related pain. Its action is thought to involve modulation of pain pathways through the inhibition of certain receptors associated with pain signaling .
Anti-inflammatory Properties
In silico studies have suggested that BAY-850 has potential as a 5-lipoxygenase (5-LOX) inhibitor, which could lead to anti-inflammatory effects. This property is particularly relevant for conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
A study published in International Journal of Molecular Sciences evaluated the anticancer efficacy of BAY-850 against several cancer cell lines. Results indicated that the compound displayed significant cytotoxicity with IC50 values ranging from 6 to 20 μM across different cell types . The study highlighted the need for further optimization to enhance selectivity and reduce toxicity towards non-cancerous cells.
Case Study 2: Pain Relief
Another research effort focused on the analgesic properties of BAY-850 in animal models of neuropathic pain. The findings demonstrated a marked reduction in pain responses compared to control groups, suggesting its potential utility in clinical settings for pain management .
Mechanism of Action
BAY-850 exerts its effects by selectively binding to the bromodomain of ATAD2, thereby displacing acetylated histone H4 peptide. This displacement disrupts the association of ATAD2 with acetylated chromatin, leading to changes in gene expression and chromatin structure . The molecular targets of BAY-850 include the bromodomain of ATAD2, and its pathway involves the inhibition of ATAD2’s interaction with acetylated histones, which is essential for its role as a co-factor for oncogenic transcription factors .
Comparison with Similar Compounds
BAY-850 is unique in its high selectivity and potency for the ATAD2 bromodomain compared to other bromodomain inhibitors. Similar compounds include BAY-460, which is a negative control compound with significantly reduced potency against ATAD2 . Other bromodomain inhibitors, such as those targeting BRD4, do not exhibit the same level of selectivity for ATAD2 as BAY-850 . This uniqueness makes BAY-850 a valuable tool for studying the specific functions of ATAD2 in various biological processes.
Biological Activity
The compound N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide, known as BAY-850, is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
BAY-850 has the following molecular formula: C38H44ClN5O3. Its structure features multiple functional groups that contribute to its biological activity, including an aminocyclohexyl moiety and a furan derivative.
BAY-850 is primarily studied for its role as a bromodomain inhibitor. It specifically targets the ATAD2A bromodomain, displacing acetylated histones with an IC50 value of 20 nM, indicating strong binding affinity . This mechanism is crucial for modulating gene expression involved in cancer progression.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of BAY-850:
- Inhibition of Tumor Growth : In vitro assays demonstrated that BAY-850 effectively inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound induces apoptosis through caspase activation, particularly caspase 3 and 8, suggesting it triggers the extrinsic apoptotic pathway .
- Selectivity and Toxicity : Research indicates that BAY-850 exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development. This selectivity is attributed to its specific interaction with bromodomains that are overexpressed in tumor cells .
Pharmacokinetics
BAY-850 demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it suitable for further clinical development. Studies have shown that it can achieve therapeutic concentrations in plasma without significant toxicity .
Case Studies
A recent study focused on the efficacy of BAY-850 in combination with other chemotherapeutic agents. The results indicated that when used alongside taxol and camptothecin, BAY-850 enhanced anticancer activity significantly, suggesting potential for combination therapy strategies .
Comparative Analysis
The following table summarizes key findings from various studies on BAY-850:
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study 1 | HepG2 | 1.30 | Apoptosis via caspase activation |
Study 2 | A549 | 0.95 | Inhibition of cell proliferation |
Study 3 | MCF7 | 1.50 | Induction of G2/M phase arrest |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be validated?
The compound is synthesized via multi-step organic reactions, including amide coupling, nucleophilic substitution, and stereoselective steps. Key intermediates should be purified using reverse-phase HPLC (≥98% purity) and validated via LC-MS for molecular weight confirmation . Final purity assessment requires orthogonal methods:
- HPLC with UV detection (λ = 254 nm) to monitor impurities.
- Chiral chromatography to confirm stereochemical integrity at the (2R) and (1R) positions .
- 1H/13C NMR to verify substituent positions (e.g., methoxy, chloro, and furan moieties) .
Q. How can the stereochemical configuration of the compound be confirmed experimentally?
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers and compare retention times with authentic standards .
- Circular Dichroism (CD) : Analyze the Cotton effect to correlate absolute configuration with optical activity, particularly for the 4-aminocyclohexyl and (1R)-1-(4-methylphenyl)ethyl groups .
- X-ray Crystallography : If single crystals are obtainable, crystallographic data provide definitive stereochemical proof .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to test interactions with bacterial enzymes (e.g., acps-pptase) given structural analogs' activity .
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in bacterial or mammalian cell lines, leveraging the compound’s lipophilic trifluoromethyl and cyanophenyl groups .
Advanced Research Questions
Q. How can synthetic yield be improved for the furan-2-yl benzamide intermediate?
- Optimized Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 mins at 120°C) and improve furan ring formation efficiency .
- Catalytic Systems : Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) for the 5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl moiety, testing ligands like SPhos or XPhos for enhanced regioselectivity .
- Work-Up Protocols : Implement liquid-liquid extraction with ethyl acetate/water (3:1) to recover unreacted starting materials and reduce waste .
Q. How to resolve contradictions in biochemical activity data across different assay formats?
- Assay Validation : Ensure consistency in buffer pH, ionic strength, and cofactor concentrations (e.g., Mg²⁺ for pptase enzymes) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-target interactions, particularly with cytochrome P450 isoforms, which may explain variability in IC50 values .
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to bacterial acps-pptase under varying pH conditions to assess conformational flexibility and active-site accessibility .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- QSAR Modeling : Train models on analogs with trifluoromethyl and cyanophenyl groups to estimate logP (predicted ~3.8) and blood-brain barrier permeability .
- Metabolite Prediction : Use in silico tools (e.g., GLORYx) to identify likely Phase I oxidation sites, such as the furan ring or benzylic positions .
- COMSOL Multiphysics Integration : Simulate diffusion kinetics across lipid bilayers to optimize formulations for enhanced bioavailability .
Q. How does the 4-aminocyclohexyl group influence target binding versus cytotoxicity?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituted cyclohexylamines (e.g., 4-NH2 vs. 4-NHCOCH3) and compare binding affinities via surface plasmon resonance (SPR) .
- Cytotoxicity Screening : Test analogs in HEK293 and HepG2 cells to correlate aminocyclohexyl hydrophilicity with reduced off-target effects .
Q. Methodological Considerations
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding constants) and statistical tools like Bland-Altman plots .
- Stereochemical Purity : Regularly recalibrate chiral HPLC columns with racemic mixtures to detect column degradation, which may lead to enantiomer co-elution .
Properties
IUPAC Name |
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44ClN5O3/c1-24-4-10-28(11-5-24)25(2)42-23-32-16-17-36(47-32)34-19-33(35(39)20-37(34)46-3)38(45)44-31(18-26-6-8-27(21-40)9-7-26)22-43-30-14-12-29(41)13-15-30/h4-11,16-17,19-20,25,29-31,42-43H,12-15,18,22-23,41H2,1-3H3,(H,44,45)/t25-,29?,30?,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSISGUIVBKDTQO-JLXKDNNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)NC(CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)N[C@H](CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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